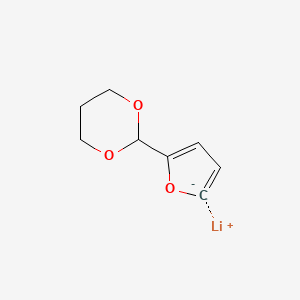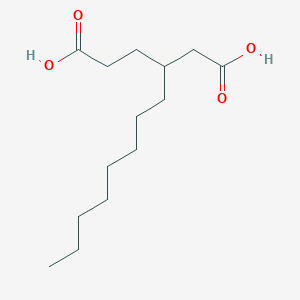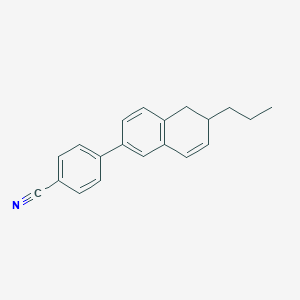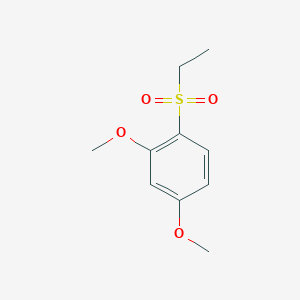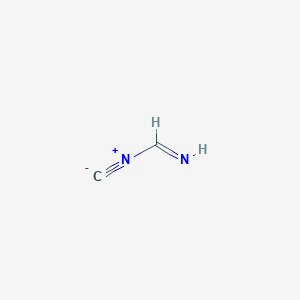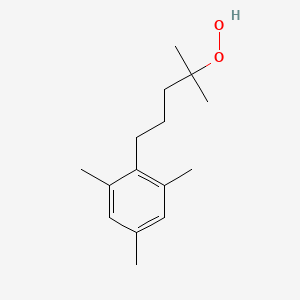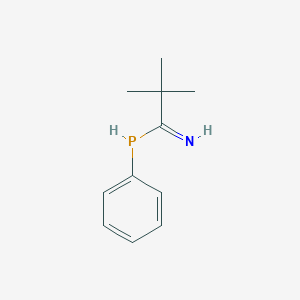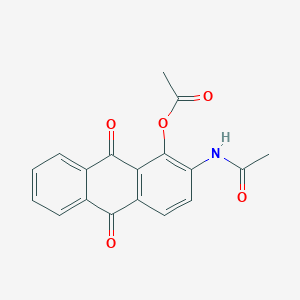
2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetamido group and a dihydroanthracene core with two keto groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 1-aminoanthraquinone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-aminoanthraquinone and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in a solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.
Aplicaciones Científicas De Investigación
2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structure allows it to interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound has a similar structure but with a chloro group instead of an acetamido group.
9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde: Another related compound with an aldehyde group.
Uniqueness
2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84612-43-1 |
|---|---|
Fórmula molecular |
C18H13NO5 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(2-acetamido-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H13NO5/c1-9(20)19-14-8-7-13-15(18(14)24-10(2)21)17(23)12-6-4-3-5-11(12)16(13)22/h3-8H,1-2H3,(H,19,20) |
Clave InChI |
QFBSXZKWIAZRJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


